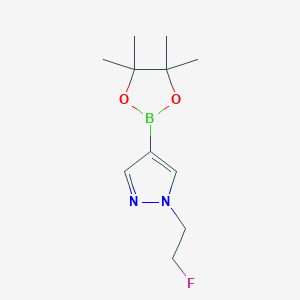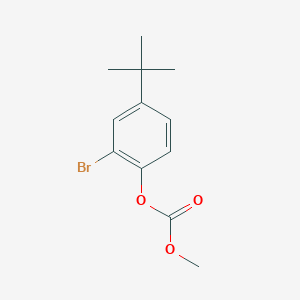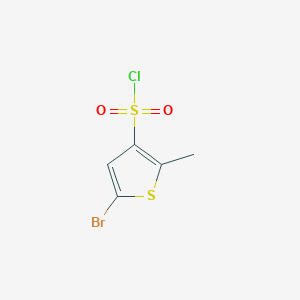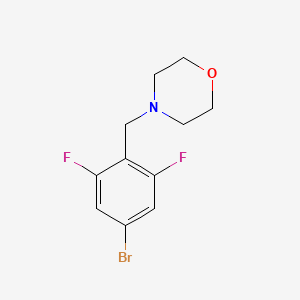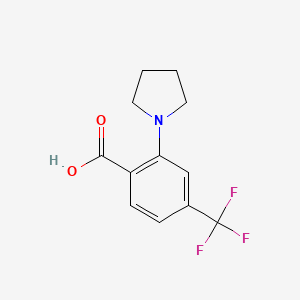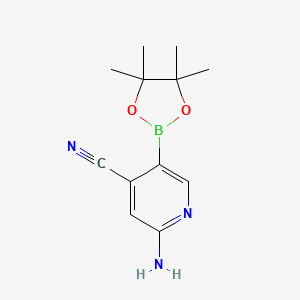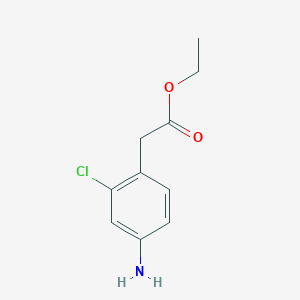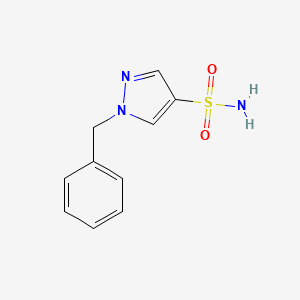
1-benzyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1-benzyl-1H-pyrazole-4-sulfonamide is a chemical compound with the CAS Number: 1248821-86-4 . It has a molecular weight of 237.28 and is typically stored at room temperature . It is usually in powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves reactions of intra- and intermolecular heterocyclization . The compounds are characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to the 1-position of a pyrazole ring, which is further substituted at the 4-position with a sulfonamide group .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 237.28 .Applications De Recherche Scientifique
Activité antileishmanienne
Le composé s'est révélé avoir une activité antileishmanienne significative. Une série de 4-(1H-pyrazol-1-yl)benzènesulfonamides, qui comprend le 1-benzyl-1H-pyrazole-4-sulfonamide, a montré un profil actif contre Leishmania infantum et Leishmania amazonensis . L'activité de ces composés était similaire à celle de la pentamidine, un médicament utilisé pour traiter la leishmaniose .
Agent anticancéreux
Les pyrazoles contenant du soufre, dont le this compound, ont été trouvés pour présenter des propriétés anticancéreuses . Ces composés ont montré des activités biologiques supérieures par rapport aux analogues connus .
Analgésique et anti-inflammatoire
Les dérivés du pyrazole ont été rapportés comme possédant des propriétés analgésiques et anti-inflammatoires . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement des affections associées à la douleur et à l'inflammation .
Antioxydant
Les pyrazoles contenant du soufre se sont avérés présenter des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres .
Inhibiteur de la gyrase de l'ADN
Certains dérivés du pyrazole se sont avérés inhiber la gyrase de l'ADN , une enzyme qui introduit le superenroulement dans l'ADN. Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement des infections bactériennes, car la gyrase de l'ADN est une cible des médicaments antibactériens .
Inhibiteurs de la glycation des protéines
Les dérivés du pyrazole, y compris le this compound, sont classés comme des inhibiteurs de la glycation des protéines . La glycation des protéines est un processus qui peut conduire au développement de maladies chroniques telles que le diabète, la maladie d'Alzheimer et les maladies cardiovasculaires .
Analyse Biochimique
Biochemical Properties
1-benzyl-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been found to interact with enzymes such as succinate dehydrogenase, which is a key enzyme in the citric acid cycle. The compound inhibits the activity of succinate dehydrogenase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of succinate to fumarate . Additionally, this compound interacts with various proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as succinate dehydrogenase, and inhibits their activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing their respective reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that the compound is suitable for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle . This inhibition leads to alterations in metabolic flux and changes in the levels of metabolites such as succinate and fumarate. Additionally, this compound can interact with other enzymes and cofactors, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in various cellular compartments, depending on its interactions with binding proteins and other biomolecules . These interactions influence the localization and accumulation of the compound within cells.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals . Additionally, post-translational modifications of this compound can influence its activity and function within different subcellular compartments . These factors contribute to the overall biochemical effects of the compound.
Propriétés
IUPAC Name |
1-benzylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACINTRGTMXXGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



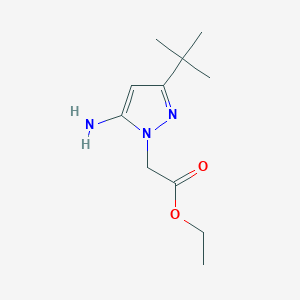

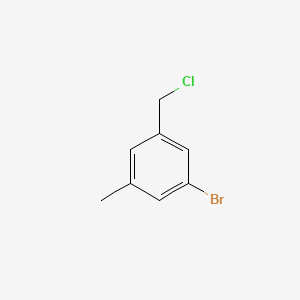
![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)
